4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol
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Overview
Description
4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with an imidazole moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then reacted with a piperidine derivative under controlled conditions . The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for conditions that involve imidazole-sensitive pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-ethyl-1H-imidazole
- 4-(1H-imidazol-2-yl)piperidine
- 2-methyl-5-nitro-1H-imidazole
Uniqueness
What sets 4-(1-ethyl-1H-imidazol-2-yl)piperidin-4-ol apart is its unique combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H17N3O/c1-2-13-8-7-12-9(13)10(14)3-5-11-6-4-10/h7-8,11,14H,2-6H2,1H3 |
InChI Key |
RIYZFOPCLHJADR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2(CCNCC2)O |
Origin of Product |
United States |
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